molecular formula C12H14FNO B1333394 4-(4-Fluorobenzoyl)piperidine CAS No. 56346-57-7

4-(4-Fluorobenzoyl)piperidine

Cat. No. B1333394
CAS RN: 56346-57-7
M. Wt: 207.24 g/mol
InChI Key: ABERUOJGWHYBJL-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)piperidine is a unique chemical compound with the empirical formula C12H14FNO . It has a molecular weight of 207.24 . The IUPAC name for this compound is (4-fluorophenyl)(4-piperidinyl)methanone . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzoyl)piperidine can be represented by the SMILES string Fc1ccc(cc1)C(=O)C2CCNCC2 . The InChI code for this compound is 1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 .


Physical And Chemical Properties Analysis

4-(4-Fluorobenzoyl)piperidine is a white to yellow solid . It has a molecular weight of 207.24 . The storage temperature for this compound is 2-8°C . .

Scientific Research Applications

Antipsychotic Potential

4-(4-Fluorobenzoyl)piperidine has been explored for its potential in the development of antipsychotic drugs. A study by Raviña et al. (2000) synthesized and evaluated a series of compounds including 4-(4-Fluorobenzoyl)piperidine for their affinity to dopamine and serotonin receptors. Their research indicated that certain compounds with a benzoylpiperidine moiety showed selectivity for 5-HT2A receptors and suggested their potential effectiveness as antipsychotic drugs (Raviña et al., 2000).

Inhibitor Synthesis

Another application involves the synthesis of specific inhibitors. Hao Jing-shan (2006) described a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, demonstrating its potential in the production of complex chemical compounds (Hao Jing-shan, 2006).

Lipid Regulation and Diabetes Treatment

Komoto et al. (2000) synthesized new fibrates containing piperidine and evaluated their effects. They found that one such compound, 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid, showed significant activities in decreasing triglyceride, cholesterol, and blood sugar levels, indicating its potential in treating conditions like diabetes and lipid disorders (Komoto et al., 2000).

Antiproliferative and Structural Analysis

The compound has also been examined for its antiproliferative activity. Prasad et al. (2018) prepared a derivative of 4-(4-Fluorobenzoyl)piperidine and evaluated it for antiproliferative activity. They also conducted structural characterization using various methods, indicating the compound's potential in cancer research and drug design (Prasad et al., 2018).

Corrosion Inhibition

In the field of materials science, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including those with a 4-fluorobenzoyl moiety. Their research provided insights intothe use of these compounds in preventing corrosion of iron, demonstrating their application in industrial and engineering contexts (Kaya et al., 2016).

Metabolite Identification in Pharmacology

In pharmacological research, Umehara et al. (2009) identified metabolites of a compound containing a 4-fluorobenzoyl piperidine moiety. This study contributes to the understanding of the metabolic pathways and potential drug interactions of compounds containing 4-(4-Fluorobenzoyl)piperidine (Umehara et al., 2009).

Radiotracer Development for PET Imaging

Labas et al. (2011) explored the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their research aimed at creating radiotracers for imaging NR2B NMDA receptors, showcasing the application of 4-(4-Fluorobenzoyl)piperidine in neuroimaging and diagnostic medicine (Labas et al., 2011).

Anti-Lung Cancer Activity

Research into the anti-cancer potential of fluoro-substituted compounds, including those with a benzoyl piperidine structure, has shown promising results against lung cancer. Hammam et al. (2005) synthesized and tested various compounds, indicating their efficacy at low concentrations compared to traditional drugs (Hammam et al., 2005).

Alzheimer's Disease Treatment

Gupta et al. (2020) synthesized N-benzylated derivatives of piperidine and evaluated them for anti-Alzheimer's activity. Compounds containing the 4-fluorobenzoyl-piperidin-1-yl moiety demonstrated significantanti-Alzheimer's properties, indicating their potential role in treating this neurodegenerative disease (Gupta et al., 2020).

Cytotoxic Studies and Docking Studies

Govindhan et al. (2017) conducted cytotoxic studies on a compound synthesized using 4-(4-Fluorobenzoyl)piperidine. Their research included spectroscopic characterization and molecular docking studies, suggesting its utility in the development of new molecules with potential biological applications (Govindhan et al., 2017).

Fluorescent pH Sensors

Cui et al. (2004) explored the fluorescence properties of 4-Piperidine-naphthalimide derivatives, which include 4-(4-Fluorobenzoyl)piperidine, for potential use as fluorescent pH sensors. Their findings indicated the compounds' ability to serve as novel sensors for applications in various scientific fields (Cui et al., 2004).

Tuberculosis Drug Discovery

Odingo et al. (2014) investigated the 2,4-diaminoquinazoline series, including compounds with a 4-fluorobenzyl-piperidine moiety, for their potential as tuberculosis drug candidates. Their study provided insights into structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4-fluorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERUOJGWHYBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347223
Record name 4-(4-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzoyl)piperidine

CAS RN

56346-57-7
Record name 4-(4-Fluorobenzoyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorobenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorobenzoyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-FLUOROBENZOYL)PIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
O Diouf, P Carato, I Lesieur, MC Rettori… - European journal of …, 1999 - Elsevier
A series of novel 4-(4-fluorobenzoyl)piperidine derivatives with benzothiazolin-2-one as a pivotal template was designed, synthesised and evaluated on a battery of receptors, including …
Number of citations: 8 www.sciencedirect.com
K Hashimoto, K Hatano, Y Minabe, M Iyo… - Journal of Labelled …, 1998 - Wiley Online Library
N‐(4‐Phenylbutyl)‐4‐(4‐fluorobenzoyl)piperidine [4‐PBFBP] shows highly selective binding to serotonin 5‐HT 2A receptors with high affinity. In this study, we prepared [ 18 F]4‐PBFBP …
R Labas, G Gilbert, O Nicole, M Dhilly, A Abbas… - European journal of …, 2011 - Elsevier
In this study, novel specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety and selectively antagonistic for the NR2B subunit containing NMDA receptors were …
Number of citations: 33 www.sciencedirect.com
F Claudi, L Scoccia, G Giorgioni, B Accorroni… - European journal of …, 1999 - Elsevier
4-(4-Fluorobenzoyl)-1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidine (7) and its derivatives modified at the carbonyl group of the fluorobenzoyl moiety were prepared and evaluated …
Number of citations: 6 www.sciencedirect.com
RC Tripathi, HK Singh, GK Patnaik, AK Saxena - 1998 - nopr.niscpr.res.in
The key intermediate 1-[4-piperidyl]-3, 4-dihydro-6, 7-dimethoxyisoquinoline 4 is prepared by the Bischler Napieralski cyclisation of 1-[1-(3, 4-dimethoxyphenyl)]-2-(I-acetyl-4-carbomyl …
Number of citations: 3 nopr.niscpr.res.in
F Claudi, G Giorgioni, L Scoccia, R Ciccocioppo… - European journal of …, 1997 - Elsevier
A series of 5,6,7,8-tetrahydro-4(3H)-quinazolinones substituted at the 3-position with 4-benzoyl-1-ethylpiperidine, 4-(4-fluorobenzoyl)-1-ethylpiperidine, 4-[bis-(4-fluorophenyl)methylene…
Number of citations: 12 www.sciencedirect.com
TR Nieduzak, AL Margolin - Tetrahedron: Asymmetry, 1991 - Elsevier
The four stereoisomers of the novel non-narcotic analgesic 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-4 (4-fluorophenyl)hydroxymethyl]-piperidine 1 were synthesized in a convergent …
Number of citations: 38 www.sciencedirect.com
JL Herndon, A Ismaiel, SP Ingher… - Journal of medicinal …, 1992 - ACS Publications
Ketanserin is the prototypic 5-HT2 serotonin antagonist; although it has been an important tool for the study of serotonin pharmacology, it has had relatively little impact on drug design …
Number of citations: 158 pubs.acs.org
S Elz, WL Heil - Bioorganic & Medicinal Chemistry Letters, 1995 - Elsevier
The tetrahydrocarbazolone moiety of the 5-HT 3 receptor antagonist ondansetron has been combined with molecular fragments of typical 5-HT 2A receptor ligands. Several of the …
Number of citations: 17 www.sciencedirect.com
A Šilhánková, K Šindelář, K Dobrovský… - Collection of …, 1996 - cccc.uochb.cas.cz
Series of heterocyclic L-proline amides were prepared from BOC-L-proline and heterocyclic amines (mostly substituted piperazines and morpholines) via active ester with …
Number of citations: 1 cccc.uochb.cas.cz

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